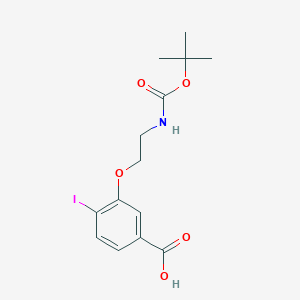
3-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-iodobenzoic acid is an organic compound with the molecular formula C14H19INO5. It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an iodine atom on the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-iodobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Ether Formation: The protected amino group is then reacted with 4-iodophenol to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and yields.
化学反应分析
Types of Reactions
3-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted benzoic acids.
Deprotected Amino Acid: Removal of the Boc group yields 3-(2-aminoethoxy)-4-iodobenzoic acid.
Coupled Products: Biaryl compounds resulting from Suzuki-Miyaura coupling.
科学研究应用
3-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-iodobenzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for more complex molecules.
Bioconjugation: The amino group can be used to attach the compound to biomolecules for labeling or tracking purposes.
作用机制
The mechanism of action of 3-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-iodobenzoic acid depends on its use. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The iodine atom can also facilitate radiolabeling for imaging studies.
相似化合物的比较
Similar Compounds
3-(2-((tert-Butoxycarbonyl)amino)ethoxy)propanoic acid: Similar structure but with a propanoic acid group instead of benzoic acid.
Boc-Dap-OH: Contains a Boc-protected amino group and a carboxylic acid but lacks the ether and iodine functionalities.
Uniqueness
3-(2-((tert-Butoxycarbonyl)amino)ethoxy)-4-iodobenzoic acid is unique due to the presence of both the Boc-protected amino group and the iodine atom, which allows for versatile chemical modifications and applications in various fields.
属性
IUPAC Name |
4-iodo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(19)16-6-7-20-11-8-9(12(17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRSYJJDMINGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













